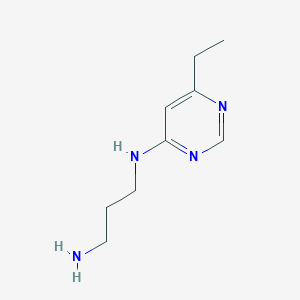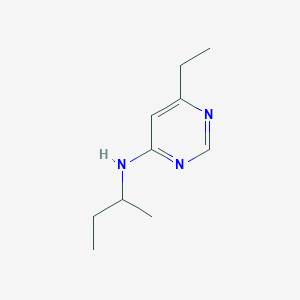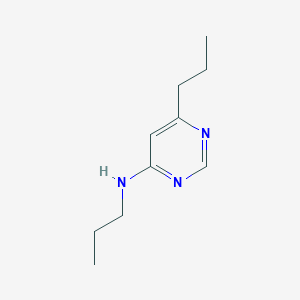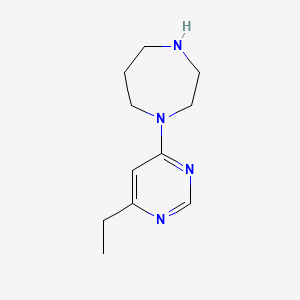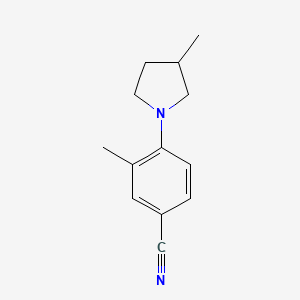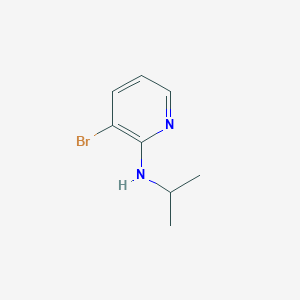![molecular formula C12H17NO2 B1488616 7-(Etoximetil)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina CAS No. 1626480-42-9](/img/structure/B1488616.png)
7-(Etoximetil)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina
Descripción general
Descripción
7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a derivative of oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another position . They are found in many physiologically active compounds .
Synthesis Analysis
The synthesis of oxazepine derivatives often involves multicomponent reactions. For instance, a one-pot synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds via isocyanide-based three-component reactions has been reported . Another approach involves the consecutive Betti/Bargellini multicomponent reactions . These methods serve as a guide to chemists in developing oxazepine derivatives of pharmacological interest .Chemical Reactions Analysis
A novel tandem Betti/Ullmann/oxidation reaction was used for the synthesis of new oxazepine derivatives . This protocol includes a three-component Betti reaction of 2-naphthol, 2-haloanilines, and kojic aldehyde followed by copper-mediated intramolecular Ullmann C-O coupling reaction and subsequently aerobic oxidation .Aplicaciones Científicas De Investigación
Evaluación de la Actividad Agonista
Derivados de dibenzazepina: , incluyendo 7-(Etoximetil)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina, son potentes activadores del receptor de potencial transitorio anquirina 1 (TRPA1) humano . Este receptor juega un papel crucial como sensor biológico, implicado en diversas condiciones patofisiológicas como el dolor neuropático o inflamatorio, enfermedades respiratorias y trastornos de la vejiga . La evaluación de la actividad agonista es vital para comprender la interacción de estos compuestos con TRPA1 y sus posibles aplicaciones terapéuticas.
Aplicaciones Antimicrobianas
Los derivados de oxazepina han sido estudiados por sus propiedades antimicrobianas. La investigación ha demostrado que estos compuestos pueden inhibir el crecimiento de bacterias como Escherichia coli y Staphylococcus aureus . Esta aplicación es significativa para el desarrollo de nuevos antibióticos y tratamientos para infecciones bacterianas.
Agentes Antifúngicos
La estructura central de la oxazepina se ha utilizado en la síntesis de derivados de sordarina, que se sabe que son potentes agentes antifúngicos . Estos compuestos se pueden usar para tratar infecciones fúngicas y son importantes en la investigación de nuevos medicamentos antifúngicos.
Actividad Antitumoral
Ciertos derivados de oxazepina se han identificado como posibles agentes antitumorales. Han demostrado eficacia contra el adenocarcinoma colorrectal humano y se han investigado como inhibidores de la proteína Snail1, que participa en la progresión tumoral . Esta aplicación es crucial para la investigación del cáncer y el desarrollo de nuevas terapias contra el cáncer.
Síntesis de Cristales Líquidos
Los compuestos de oxazepina se han sintetizado y caracterizado por sus propiedades como cristales líquidos . Estos materiales tienen aplicaciones en pantallas electrónicas y otras tecnologías que requieren modulación de luz controlada.
Actividad Anticorrosiva
La investigación también ha explorado el uso de derivados de oxazepina en aplicaciones anticorrosivas . Estos compuestos se pueden aplicar a metales para prevenir la corrosión, lo cual es valioso en diversas industrias, incluidas la construcción y la fabricación.
Mecanismo De Acción
Target of Action
The primary target of 7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is primarily expressed in small diameter, nociceptive neurons and plays a key role as a biological sensor .
Mode of Action
7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine acts as an extremely potent activator of the TRPA1 receptor .
Biochemical Pathways
The activation of the TRPA1 receptor by 7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can affect various biochemical pathways. These include pathways related to the transduction of mechanical, thermal, and pain-related inflammatory signals . The downstream effects of these pathway activations can lead to changes in the perception of noxious stimuli and inflammatory hyperalgesia .
Pharmacokinetics
Similar dibenzazepine derivatives are known to undergo hepatic metabolism and renal excretion . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The activation of the TRPA1 receptor by 7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can result in a variety of molecular and cellular effects. These may include changes in neuronal excitability, leading to alterations in the perception of pain and other sensory stimuli .
Action Environment
The action, efficacy, and stability of 7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be influenced by various environmental factors. For instance, the presence of other substances, such as isothiocyanates, methyl salicylate, cinnamaldehyde, Δ9-tetrahydrocannabinol, allicin, diallyl disulfide, and acrolein, can potentially modulate the compound’s action on the TRPA1 receptor .
Propiedades
IUPAC Name |
7-(ethoxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-14-9-10-3-4-12-11(7-10)8-13-5-6-15-12/h3-4,7,13H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFZSCJWNSOGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC2=C(C=C1)OCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(6-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1488539.png)

